molecular formula C8H5ClO4S B1418328 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride CAS No. 1114822-78-4

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Cat. No. B1418328
M. Wt: 232.64 g/mol
InChI Key: YLCVXGOXXNXUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, also known as OBSCl, is a heterocyclic organic compound. It has a molecular weight of 232.64 and a molecular formula of C8H5ClO4S . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride contains a total of 20 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 sulfone .


Physical And Chemical Properties Analysis

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 232.64 and a molecular formula of C8H5ClO4S .

Scientific Research Applications

Synthesis and Transformations

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride has been used in the synthesis and transformation of heterocyclic compounds. For instance, it has been involved in the creation of various sulfonyl chloride derivatives, which are key intermediates in the synthesis of a wide range of organic compounds. These derivatives can react with water, alcohols, and amines to yield sulfonic acids, esters, and amides, demonstrating the compound's versatility in organic synthesis (Dushamov et al., 2020).

Antimicrobial and Antibacterial Applications

This compound is also significant in the field of antimicrobial research. Various derivatives of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride have been synthesized and tested for their antimicrobial activity. For instance, specific derivatives have demonstrated better antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to standard antibiotics (Karaman et al., 2018).

Applications in Organic Chemistry

In organic chemistry, this compound plays a crucial role in the solid-phase synthesis of heterocyclic compounds, such as oxazolidinones. These compounds exhibit a broad range of biological activities, making them important targets in drug development (Holte et al., 1998).

Chemical Synthesis and Characterization

Furthermore, amino acid derivatives of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride have been created and characterized. These derivatives expand the applications of this compound in the synthesis of biologically active molecules (Riabchenko et al., 2020).

Safety And Hazards

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

As a research chemical, 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride may be used in the synthesis of other compounds or in various chemical reactions. Its potential applications and uses will depend on the outcomes of future research studies .

properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVXGOXXNXUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

CAS RN

1114822-78-4
Record name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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